Spiramine A
Overview
Description
Mechanism of Action
Target of Action
Spiramine A is a diterpene alkaloid that has been found to have antitumor and antimicrobial activity . The primary target of this compound is platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
This compound interacts with its target, PAF, by inhibiting PAF-induced rabbit platelet aggregation in a concentration-dependent manner . This means that as the concentration of this compound increases, the inhibition of platelet aggregation also increases .
Biochemical Pathways
It is known that this compound inhibits the action of paf, which plays a crucial role in various inflammatory and thrombotic processes . By inhibiting PAF-induced platelet aggregation, this compound may affect these processes and their downstream effects.
Result of Action
The inhibition of PAF-induced platelet aggregation by this compound can lead to a decrease in thrombosis and inflammation . This could potentially result in antitumor and antimicrobial effects, although the exact molecular and cellular effects of this compound’s action are still under investigation .
Biochemical Analysis
Biochemical Properties
Spiramine A interacts with various biomolecules in biochemical reactions. It has been reported to inhibit Platelet-Activating Factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner . This suggests that this compound may interact with enzymes and proteins involved in the platelet aggregation pathway.
Cellular Effects
The cellular effects of this compound are primarily related to its antitumor and antimicrobial activities
Molecular Mechanism
Its ability to inhibit PAF-induced rabbit platelet aggregation suggests that it may interact with biomolecules involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiramine A involves several steps, starting from naturally occurring diterpenoids. The key steps include the formation of the diterpene skeleton, followed by functional group modifications to introduce the necessary alkaloid features. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Spiraea plants. The process involves harvesting the plant material, followed by solvent extraction to isolate the diterpene alkaloids. The crude extract is then purified using chromatographic techniques to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Spiramine A undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Spiramine A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene alkaloid synthesis and reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential antitumor and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of natural product-based pesticides and antimicrobial agents.
Comparison with Similar Compounds
Spiramine B: Another diterpene alkaloid from the same genus, with similar biological activities.
Aconitine: A diterpene alkaloid from the Aconitum genus, known for its potent neurotoxic effects.
Delphinine: A diterpene alkaloid from the Delphinium genus, with notable cardiotoxic properties.
Uniqueness of Spiramine A: this compound stands out due to its unique combination of antitumor and antimicrobial activities, along with its ability to inhibit platelet aggregation. This makes it a valuable compound for both medicinal and industrial applications .
Properties
CAS No. |
114531-28-1 |
---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
ZPELMDXCJZDIBP-JPWRTHMUSA-N |
SMILES |
CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |
Isomeric SMILES |
CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |
Appearance |
Powder |
Synonyms |
Spiramine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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